3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-11-17(21-9-5-6-10-21)22-18(20-13)15(12-19-22)14-7-3-4-8-16(14)23-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALYDZFGZLVJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various reagents. One common method includes the reaction of aminopyrazoles with enaminones or unsaturated ketones under specific conditions . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes the formation of intermediate compounds, followed by cyclization and functionalization steps to achieve the final product. The use of high-yield and efficient synthetic routes is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural and Functional Group Variations
The table below compares substituents, molecular weights, and reported activities of related compounds:
*Hypothetical molecular weight calculated based on formula C₂₀H₁₉N₅O. †Monoisotopic mass of a similar analog (345.16) . ‡Calculated from molecular formula in .
Key Observations:
3-Substituent :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) may enhance binding to hydrophobic pockets.
- Methoxy groups (2- or 4-position) balance lipophilicity and hydrogen bonding .
7-Substituent :
Structure–Activity Relationship (SAR) Trends
5-Position : Methyl groups are common for metabolic stability, while larger substituents (e.g., isopropyl in ) may sterically hinder binding.
7-Position :
- Pyrrolidine vs. Piperidine: Pyrrolidine’s smaller ring may improve CNS penetration compared to piperidine .
- Morpholine vs. Amines: Morpholine’s oxygen enhances solubility but reduces basicity, affecting target engagement .
3-Position :
- 2-Methoxy vs. 4-Methoxy: Ortho-substitution (2-methoxy) may induce conformational strain, altering receptor fit .
Biological Activity
3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure consists of a pyrazolo[1,5-a]pyrimidine core, which is modified by a methoxyphenyl group and a pyrrolidine moiety. The molecular formula is CHNO, with a molecular weight of approximately 270.33 g/mol.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Studies have shown that derivatives of this class can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds with similar structures have been reported to target cyclin-dependent kinases (CDKs), leading to effective suppression of tumor growth .
Enzymatic Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Pyrazolo[1,5-a]pyrimidines are known for their role as selective protein inhibitors, which can modulate pathways critical for cell proliferation and survival .
Neuropharmacological Effects
Recent studies have also explored the psychopharmacological potential of pyrazolo[1,5-a]pyrimidines. These compounds have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyrazolo[1,5-a]pyrimidine Core : This can be achieved through cyclocondensation reactions involving aminopyrazoles and various electrophiles.
- Introduction of Functional Groups : The methoxyphenyl and pyrrolidine groups are introduced via coupling reactions such as Suzuki or Heck coupling.
Study 1: Anticancer Efficacy
A recent study demonstrated that a closely related pyrazolo[1,5-a]pyrimidine derivative exhibited potent activity against breast cancer cells (MCF-7). The compound induced apoptosis through the mitochondrial pathway and showed IC50 values in the low micromolar range .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of pyrazolo[1,5-a]pyrimidines on CDK9. The results indicated that these compounds could selectively inhibit CDK9 activity with an IC50 value of approximately 15 µM, highlighting their potential as therapeutic agents in cancer treatment .
Q & A
Q. What synthetic methodologies are effective for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The synthesis typically involves multi-step routes:
- Cyclocondensation : Reacting 5-aminopyrazole derivatives with β-dicarbonyl compounds or electrophiles to form the pyrazolo[1,5-a]pyrimidine core. Substituents (e.g., 2-methoxyphenyl, pyrrolidine) are introduced during or after cyclization .
- Chlorination and substitution : For the 7-position, phosphorus oxychloride (POCl₃) can chlorinate hydroxyl precursors, followed by nucleophilic substitution with pyrrolidine .
- Coupling reactions : Suzuki–Miyaura cross-coupling or Buchwald–Hartwig amination may optimize aryl/pyrrolidine group installation .
Q. What spectroscopic techniques validate the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm for OCH₃; pyrrolidine protons at δ ~1.8–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated vs. observed m/z for C₁₉H₂₁N₅O) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for target interaction studies .
Q. What biological targets are associated with pyrazolo[1,5-a]pyrimidine derivatives?
- Kinase inhibition : CDK2, Trk kinases, and HMG-CoA reductase are common targets. Activity depends on substituent electronic/hydrophobic properties .
- Anticancer mechanisms : Disruption of cell cycle progression via CDK2 inhibition (IC₅₀ values typically <1 μM in cancer cell lines) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro kinase inhibition data and in vivo antitumor efficacy?
- Metabolic profiling : Human cytochrome P450 isoforms (e.g., CYP1A2) may generate reactive metabolites (e.g., hydroxylated derivatives) that reduce efficacy or cause toxicity. Use recombinant CYP assays or human hepatocyte models to identify species-specific metabolism .
- Bioavailability optimization : Modify logP via substituent tuning (e.g., methoxy vs. trifluoromethyl groups) to enhance membrane permeability .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
- Orthogonal validation : Combine enzymatic assays (e.g., CDK2 inhibition) with cellular proliferation assays (e.g., MTT in MCF-7 cells) to confirm target engagement .
- Computational modeling : Docking studies (e.g., AutoDock Vina) can reconcile steric/electronic effects of substituents (e.g., pyrrolidine’s conformational flexibility vs. rigid piperazine analogs) .
Q. How to design derivatives to mitigate hepatotoxicity observed in preclinical studies?
Q. What crystallographic data inform the compound’s binding mode with kinases?
- Co-crystallization : Resolve X-ray structures of the compound bound to CDK2 or TrkA to identify key interactions (e.g., hydrogen bonds with hinge regions, hydrophobic packing with gatekeeper residues) .
- Thermal shift assays : Validate target binding by measuring ΔTm (melting temperature) shifts in kinase domains .
Methodological Tables
Q. Table 1: Key Synthetic Routes and Yields
| Step | Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclocondensation | 5-Aminopyrazole, β-ketoester | 62–70 | |
| 2 | 7-Substitution | POCl₃, pyrrolidine | 67–75 | |
| 3 | Purification | Column chromatography (EtOAc/hexane) | >95% purity |
Q. Table 2: Comparative Biological Activities of Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
